(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol
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Overview
Description
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the but-2-enedioic acid moiety and the attachment of the 4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
- 2-(1H-Indol-3-yl)-ethylamine, compound with oxalic acid
Uniqueness
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127906-42-7 |
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Molecular Formula |
C18H19NO6S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C14H15NO2S.C4H4O4/c1-15-9-10-4-2-3-5-14(10)18-11-6-7-12(16)13(17)8-11;5-3(6)1-2-4(7)8/h2-8,15-17H,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CFRDXVIPIQMLKR-WLHGVMLRSA-N |
Isomeric SMILES |
CNCC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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